molecular formula C33H43ClINO3 B11092262 4-[(4-chlorophenyl)carbonyl]-1-hexadecyl-3-hydroxy-5-(4-iodophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-1-hexadecyl-3-hydroxy-5-(4-iodophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11092262
M. Wt: 664.1 g/mol
InChI Key: SRIUIRDZTFNADT-OWWNRXNESA-N
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Description

4-(4-Chlorobenzoyl)-1-hexadecyl-3-hydroxy-5-(4-iodophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorobenzoyl group, a hexadecyl chain, a hydroxy group, and an iodophenyl group, all attached to a pyrrolone ring. Its intricate structure allows it to participate in diverse chemical reactions and exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-1-hexadecyl-3-hydroxy-5-(4-iodophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone ring, followed by the introduction of the chlorobenzoyl, hexadecyl, hydroxy, and iodophenyl groups. Common reagents used in these reactions include chlorobenzoyl chloride, hexadecyl bromide, iodine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)-1-hexadecyl-3-hydroxy-5-(4-iodophenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

4-(4-Chlorobenzoyl)-1-hexadecyl-3-hydroxy-5-(4-iodophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-1-hexadecyl-3-hydroxy-5-(4-iodophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzoyl)-1-hexadecyl-3-hydroxy-5-(4-bromophenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-Chlorobenzoyl)-1-hexadecyl-3-hydroxy-5-(4-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

4-(4-Chlorobenzoyl)-1-hexadecyl-3-hydroxy-5-(4-iodophenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its bromophenyl and fluorophenyl analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in biological systems.

Properties

Molecular Formula

C33H43ClINO3

Molecular Weight

664.1 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-hexadecyl-5-(4-iodophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C33H43ClINO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-36-30(25-18-22-28(35)23-19-25)29(32(38)33(36)39)31(37)26-16-20-27(34)21-17-26/h16-23,30,37H,2-15,24H2,1H3/b31-29+

InChI Key

SRIUIRDZTFNADT-OWWNRXNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)I

Canonical SMILES

CCCCCCCCCCCCCCCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)I

Origin of Product

United States

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